N~4~-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N~4~-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate can form an intermediate, which is then cyclized with formamide to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N4-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine: Similar structure but with a phenyl group instead of a chlorophenyl group.
4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine: Contains a t-butyl group, which alters its chemical properties.
Uniqueness
N~4~-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C14H15ClN6 |
---|---|
Molecular Weight |
302.76 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H15ClN6/c1-20(2)14-18-12(11-8-16-21(3)13(11)19-14)17-10-6-4-5-9(15)7-10/h4-8H,1-3H3,(H,17,18,19) |
InChI Key |
RBUFZUMXKWRJBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N(C)C |
Origin of Product |
United States |
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